5-{[(3E)-1-[(2-CHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Description
The compound 5-{[(3E)-1-[(2-CHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic molecule featuring a benzodiazole core structure
Properties
IUPAC Name |
5-[[1-[(2-chlorophenyl)methyl]-2-hydroxyindol-3-yl]amino]benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2/c23-16-7-3-1-5-13(16)12-27-19-8-4-2-6-15(19)20(21(27)28)24-14-9-10-17-18(11-14)26-22(29)25-17/h1-11,24,28H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMCGALQVOLZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C2O)NC4=CC5=NC(=O)N=C5C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3E)-1-[(2-CHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the indole derivative, followed by the introduction of the chlorophenylmethyl group. Subsequent steps involve the formation of the benzodiazole ring and the final condensation to yield the target compound. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-{[(3E)-1-[(2-CHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
5-{[(3E)-1-[(2-CHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{[(3E)-1-[(2-CHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bis(2-ethylhexyl) terephthalate
Uniqueness
5-{[(3E)-1-[(2-CHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: stands out due to its unique structural features, which confer specific reactivity and potential applications not shared by the similar compounds listed above. Its benzodiazole core and the presence of the chlorophenylmethyl group contribute to its distinct chemical and biological properties.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
